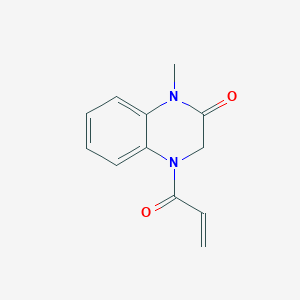

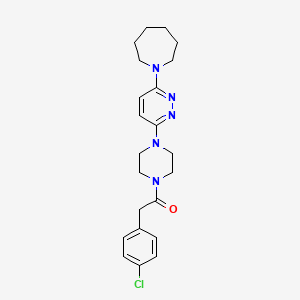

![molecular formula C13H14O2 B2515935 (1R,4R,5R)-5-羟基-5-苯基双环[2.2.1]庚烷-2-酮 CAS No. 2375247-91-7](/img/structure/B2515935.png)

(1R,4R,5R)-5-羟基-5-苯基双环[2.2.1]庚烷-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

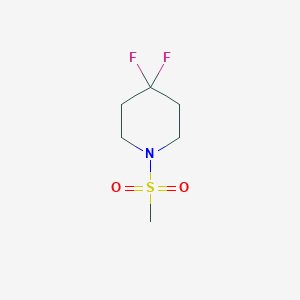

The compound (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one is a chiral bicyclic ketone. It is characterized by the presence of a phenyl group and a hydroxy group attached to a bicyclic heptane ring system. This structure is related to various bicyclic compounds that have been synthesized and studied for their chemical properties and potential applications in organic synthesis and material science.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves the use of chiral building blocks to ensure the desired stereochemistry. For instance, the synthesis of pironetins has been achieved using a chiral building block, (1S,5S,6R)-5-hydroxybicyclo[4.1.0]heptan-2-one, demonstrating the utility of such chiral precursors in constructing complex polyketide structures . Similarly, the synthesis of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes has been reported, showcasing the ability to introduce various substituents into the bicyclic framework .

Molecular Structure Analysis

The molecular structure of chiral bicyclic compounds can be elucidated using techniques such as NMR crystallography. Comparative studies of chiral bicyclic amino alcohols and their derivatives have provided insights into the conformational differences and molecular dynamics of these compounds . Additionally, the origin of atropisomerism in related compounds has been explored through X-ray crystallography and computational evaluations, revealing the influence of substituents on the stability and asymmetry of the molecular structure .

Chemical Reactions Analysis

Bicyclic compounds can undergo various chemical reactions, including hydrogenolysis, which can be influenced by the choice of catalyst and the nature of the substituents. For example, the hydrogenolysis of 1-phenylbicyclo[4.1.0]heptane and its derivatives has been studied, showing selective formation of products and providing insights into the reaction mechanisms . The behavior of different functional groups, such as azidirine and epoxide, during these reactions has also been investigated.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds are often determined by their molecular structure. The crystal structure of a compound similar to the one , 5-Hydroxy-1,7-bis-(4-hydroxy-3-methoxy-phenyl)-hepta-1,6-dien-3-one, has been analyzed, revealing the importance of hydrogen bonding interactions in the molecular packing and stability . Additionally, the crystal structures of 4-heptadecyl derivatives of (1R,5S)-3,6,8-trioxabicyclo[3.2.1]octane have been solved, providing information on the molecular and hydrocarbon cross sections and the packing behavior of these amphipathic molecules .

科学研究应用

聚合与材料科学

聚合酯合成

一项研究重点介绍了在水的存在下,1-氧代-2,6,7-三氧杂-1-磷杂双环[2.2.1]庚烷转化为交联聚合物。这种聚合物可以降解成可溶性片段,表明其可用作药理活性聚合物的载体,该聚合物分解成无害的组分,如磷酸和甘油 (Gehrmann & Vogt, 1981).

有机合成与催化

Elemanoids手性合成

将相关的双环[3.1.1]庚烷酮化合物转化为合成的关键中间体,说明了该化合物在有机合成中的潜力,展示了其在形成复杂分子结构方面的多功能性 (Kato et al., 1990).

酮的对映选择性还原

一项研究利用双环[3.1.1]庚烷的衍生物对烷基-芳基酮进行不对称还原,实现了高收率和对映体过量。这强调了该化合物在生产手性醇中的应用,这是许多合成途径中的关键步骤 (Krzemiński & Wojtczak, 2005).

分子动力学与结构分析

核磁共振晶体学

使用核磁共振晶体学对对映体双环[3.1.1]庚烷-2-醇及其衍生物进行比较研究,提供了对分子动力学和结构分配的见解,强调了该化合物在详细分子分析中的作用 (Jaworska et al., 2012).

用于催化的手性配合物

研究了使用双环[2.2.1]庚烷衍生物作为配体的正丁基锂和二甲基锌形成手性配合物,突出了此类配合物在不对称催化和合成中的潜力 (Goldfuss, Khan, & Houk, 1999).

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用机制

Action Environment

The action, efficacy, and stability of (1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell. Understanding these factors is crucial for predicting the compound’s behavior in a biological system.

属性

IUPAC Name |

(1R,4R,5R)-5-hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-7-11-6-9(12)8-13(11,15)10-4-2-1-3-5-10/h1-5,9,11,15H,6-8H2/t9-,11-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZFIUBLIIFZRY-XWIASGKRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(=O)C1CC2(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CC(=O)[C@H]1C[C@@]2(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4R,5R)-5-Hydroxy-5-phenylbicyclo[2.2.1]heptan-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

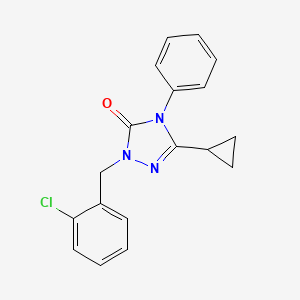

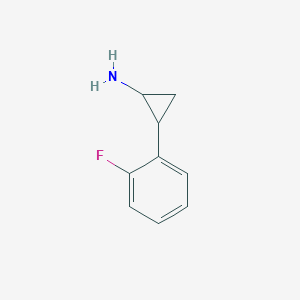

![Dimethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)terephthalate](/img/structure/B2515859.png)

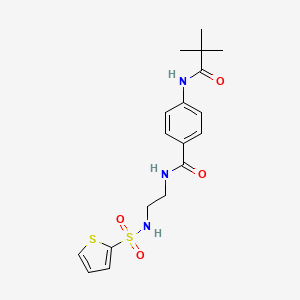

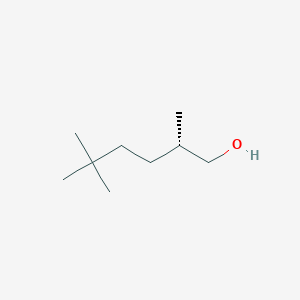

![6-((Pyridin-2-ylmethyl)thio)-3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2515863.png)

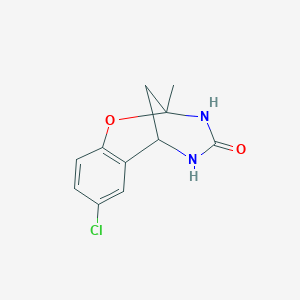

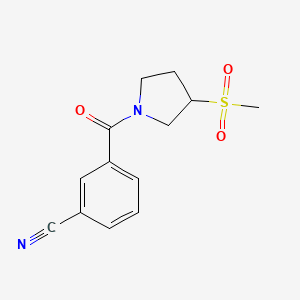

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methoxybenzamide](/img/structure/B2515869.png)

![8-Bromo-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2515873.png)

![N-(2-methoxyphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2515875.png)